![molecular formula C11H15NS B3020332 5-Phenyl-1,4-thiazepane CAS No. 2411269-49-1](/img/structure/B3020332.png)
5-Phenyl-1,4-thiazepane
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Overview
Description
Synthesis Analysis
The synthesis of seven-membered heterocycles such as thiazepines has been discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A specific synthesis of 7-Phenyl-1,4-thiazepan-5-one has been reported .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,4-thiazepane and its analogs have been studied . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .Chemical Reactions Analysis
The chemical reactions involving 5-Phenyl-1,4-thiazepane are part of the broader study of seven-membered heterocycles . The literature presents an analysis of the synthesis of azepine derivatives by [1,7]-electrocyclization .Scientific Research Applications
Anticancer Activity
5-Phenyl-1,4-thiazepane: derivatives have shown promising anticancer potential. Researchers have synthesized thiazepane-based curcuminoids with significant activity against various cancer phenotypes . These compounds could serve as potential leads for developing novel anticancer drugs.
Antifungal Properties
The synthesis of 5-phenylfuran-2(5H)-one (a derivative of 1,4-thiazepane) via Friedel-Crafts reaction has been reported. This compound exhibits antifungal activity . Investigating further derivatives of 1,4-thiazepane may yield potent antifungal agents.
Biological Activity Modulation
Researchers have explored the structural aspects and chemical activity of saturated and unsaturated 1,4-thiazepane derivatives. These compounds can be modified to fine-tune their biological properties, making them potential candidates for drug development .
Antioxidant Potential
Certain heterocyclic compounds, including 1,4-thiazepanes, exhibit antioxidant properties. Research into the radical-scavenging abilities of these derivatives could contribute to antioxidant therapy .
Future Directions
5-Phenyl-1,4-thiazepane has potential implications and future directions due to its various biological properties. The desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs is driving interest in the synthesis of seven-membered heterocycles .
Mechanism of Action
Target of Action
Thiazepines, which include 5-Phenyl-1,4-thiazepane, are unsaturated seven-membered rings containing both a nitrogen and a sulfur atom . They are known to be the structural basis among important natural and synthetic biologically active substances .
Mode of Action
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties . The position of heteroatoms in the substituent can also have an impact on the overall properties of the resulting compounds .
Biochemical Pathways
Thiazepines, including 5-phenyl-1,4-thiazepane, are known to exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Pharmacokinetics
It’s known that privileged structures like 1,5-benzothiazepines often have beneficial drug-like properties, enhancing their appeal in drug discovery .
Result of Action
It’s known that thiazepines exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Action Environment
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties .
properties
IUPAC Name |
5-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLIHNPHTTWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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